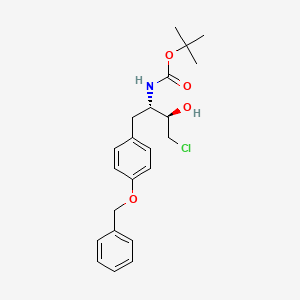
2-(2-Iodo-5-methoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Iodo-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8INO It is a derivative of acetonitrile, where the phenyl ring is substituted with iodine and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-5-methoxyphenyl)acetonitrile typically involves the reaction of 2-(2-methoxyphenyl)acetonitrile with an iodine source. One common method includes the use of sodium hydride (NaH) as a base and 1-iodo-2-methylpropane as the iodine source. The reaction is carried out in anhydrous dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(2-Iodo-5-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(2-Iodo-5-methoxyphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Iodo-5-methoxyphenyl)acetonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug being developed.
相似化合物的比较
Similar Compounds
2-Methoxyphenylacetonitrile: Similar structure but lacks the iodine substitution.
2-Iodo-5-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of the nitrile group.
属性
分子式 |
C9H8INO |
|---|---|
分子量 |
273.07 g/mol |
IUPAC 名称 |
2-(2-iodo-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8INO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 |
InChI 键 |
LXTDGWWTIZFATD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)I)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)







![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)



